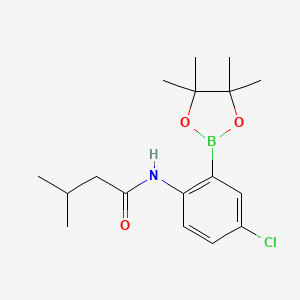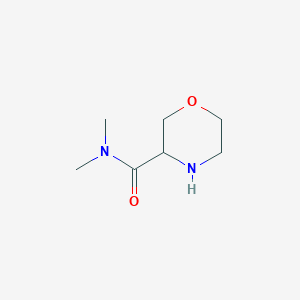![molecular formula C10H9BrN2O3S B12338672 Methyl 2-amino-4-bromo-5-methoxybenzo[d]thiazole-6-carboxylate](/img/structure/B12338672.png)
Methyl 2-amino-4-bromo-5-methoxybenzo[d]thiazole-6-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-amino-4-bromo-5-methoxybenzo[d]thiazole-6-carboxylate is a heterocyclic compound that features a thiazole ring fused with a benzene ring. This compound is of significant interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of various functional groups, such as amino, bromo, methoxy, and carboxylate, makes it a versatile molecule for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-amino-4-bromo-5-methoxybenzo[d]thiazole-6-carboxylate typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 2-aminothiophenol with a suitable α-haloketone under basic conditions.
Methoxylation: The methoxy group can be introduced via methylation of the corresponding hydroxy derivative using methyl iodide or dimethyl sulfate.
Carboxylation: The carboxylate group can be introduced through carboxylation reactions, often involving carbon dioxide or carboxylating agents.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on yield, purity, and cost-effectiveness. Large-scale production may utilize continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino and methoxy groups.
Reduction: Reduction reactions can target the bromo group, converting it to a hydrogen atom.
Substitution: The bromo group can be substituted with various nucleophiles, such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide, sodium thiolate, or alkoxide ions.
Major Products Formed
Oxidation: Products may include nitro derivatives or quinones.
Reduction: The primary product is the debrominated compound.
Substitution: Various substituted derivatives, depending on the nucleophile used.
Applications De Recherche Scientifique
Methyl 2-amino-4-bromo-5-methoxybenzo[d]thiazole-6-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for synthesizing potential pharmaceutical agents, including anti-inflammatory, antimicrobial, and anticancer compounds.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, particularly those with biological activity.
Biological Studies: Researchers use this compound to study enzyme interactions, receptor binding, and other biochemical processes.
Material Science: It can be used in the development of novel materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of Methyl 2-amino-4-bromo-5-methoxybenzo[d]thiazole-6-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The presence of the amino and bromo groups allows for hydrogen bonding and halogen bonding interactions, respectively, which can influence the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 2-amino-4-chloro-5-methoxybenzo[d]thiazole-6-carboxylate
- Methyl 2-amino-4-fluoro-5-methoxybenzo[d]thiazole-6-carboxylate
- Methyl 2-amino-4-iodo-5-methoxybenzo[d]thiazole-6-carboxylate
Uniqueness
Methyl 2-amino-4-bromo-5-methoxybenzo[d]thiazole-6-carboxylate is unique due to the presence of the bromo group, which can participate in specific halogen bonding interactions. This property can enhance its binding affinity to certain biological targets compared to its chloro, fluoro, or iodo analogs. Additionally, the combination of functional groups in this compound provides a versatile platform for further chemical modifications and applications.
Propriétés
Formule moléculaire |
C10H9BrN2O3S |
|---|---|
Poids moléculaire |
317.16 g/mol |
Nom IUPAC |
methyl 2-amino-4-bromo-5-methoxy-1,3-benzothiazole-6-carboxylate |
InChI |
InChI=1S/C10H9BrN2O3S/c1-15-8-4(9(14)16-2)3-5-7(6(8)11)13-10(12)17-5/h3H,1-2H3,(H2,12,13) |
Clé InChI |
ZTYYDEXDHBJCSF-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C2=C(C=C1C(=O)OC)SC(=N2)N)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


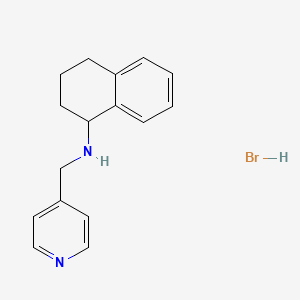
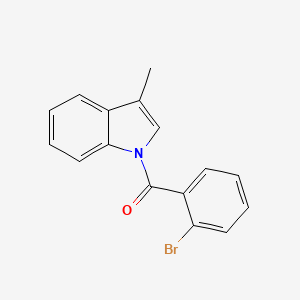

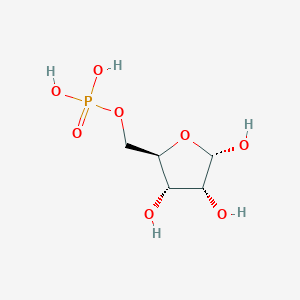

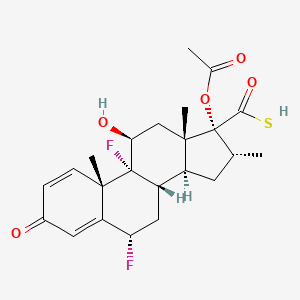

![1-(12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosan-13-yl)-2-methyl-3,4-dihydro-2H-quinoline](/img/structure/B12338636.png)
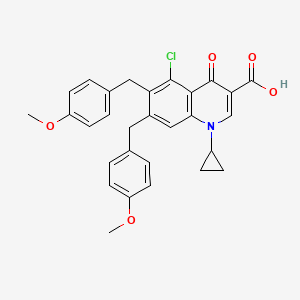
![Tetracyclo[10.2.1.05,14.08,13]pentadecan-15-one](/img/structure/B12338645.png)
![(17S)-17-Ethynyl-2-[[(13S,17R)-17-ethynyl-17-hydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl]oxy]-6,7,8,9,11,12,13,14,15,16-d](/img/structure/B12338658.png)
